GR 218,231 was developed by the pharmaceutical company GlaxoSmithKline and is classified as a dopamine receptor antagonist. It specifically targets the D2 and D3 receptor subtypes, which are critical in the modulation of neurotransmission in the central nervous system. The chemical identifier for GR 218,231 is 175442-95-2, and it is often referenced in scientific literature regarding its pharmacological properties and therapeutic potential.
The synthesis of GR 218,231 can be achieved through several methods, with a focus on optimizing yield and purity. One notable approach involves a multi-step synthetic route that includes key intermediates. The synthesis typically starts with readily available starting materials that undergo various chemical transformations such as alkylation, cyclization, and functional group modifications.
The molecular structure of GR 218,231 can be represented as follows:
The compound features a complex arrangement that includes an aromatic ring system and a piperazine moiety, which are crucial for its interaction with dopamine receptors.
GR 218,231 participates in various chemical reactions primarily related to its pharmacological activity. These include:
GR 218,231 exerts its effects primarily through antagonism at D2 and D3 dopamine receptors. By binding to these receptors, it prevents the natural ligand (dopamine) from exerting its effects, thereby modulating dopaminergic signaling pathways.
Relevant data from studies indicate that careful handling and storage conditions are essential to maintain the integrity of the compound.
GR 218,231 has several significant applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2